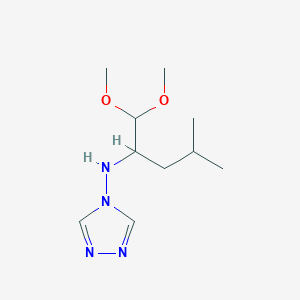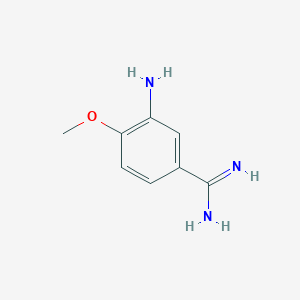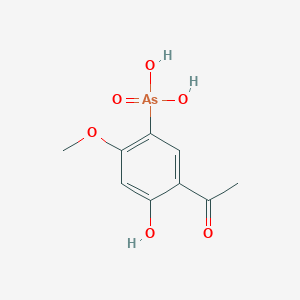![molecular formula C9H16N2O3 B12521702 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole CAS No. 657395-94-3](/img/structure/B12521702.png)
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a methoxyethoxyethoxy group attached to the imidazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole typically involves the reaction of imidazole with a suitable alkylating agent. One common method is the reaction of imidazole with 2-(2-methoxyethoxy)ethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyethoxyethoxy group can enhance the solubility and bioavailability of the compound, facilitating its action in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-benzimidazole
- 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-pyrazole
- 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-triazole
Uniqueness
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxyethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
657395-94-3 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxymethyl]-1H-imidazole |
InChI |
InChI=1S/C9H16N2O3/c1-12-4-5-13-6-7-14-8-9-10-2-3-11-9/h2-3H,4-8H2,1H3,(H,10,11) |
Clé InChI |
YNJMGHVGKARWDO-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)

![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)

![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)


![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)
